molecular formula C14H13ClN2O B185441 1-(3-Chloro-4-methylphenyl)-3-phenylurea CAS No. 13142-65-9

1-(3-Chloro-4-methylphenyl)-3-phenylurea

Cat. No.: B185441
CAS No.: 13142-65-9
M. Wt: 260.72 g/mol
InChI Key: AOXXRHPZPFAKHI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-phenylurea is an organic compound that belongs to the class of phenylurea derivatives. This compound is characterized by the presence of a urea group attached to a phenyl ring and a 3-chloro-4-methylphenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-phenylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-Chloro-4-methylphenyl isocyanate} + \text{Aniline} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloro-4-methylphenyl group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted urea derivatives.

    Oxidation Reactions: Formation of oxidized urea derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of herbicides and other agrochemicals

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-3-phenylurea can be compared with other phenylurea derivatives such as:

  • 1-(3-Chloro-4-methylphenyl)-3-methylurea
  • 1-(3-Chloro-4-methylphenyl)-3-heptylurea
  • 1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXXRHPZPFAKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304124
Record name 1-(3-chloro-4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-65-9
Record name NSC164290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164290
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Record name 1-(3-chloro-4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLORO-4-METHYLPHENYL)-3-PHENYLUREA
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